

## structure and chemical properties of CDD3505

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |
|----------------------|----------|-----------|--|
| Compound Name:       | CDD3505  |           |  |
| Cat. No.:            | B1139368 | Get Quote |  |

## **In-Depth Technical Guide: CDD3505**

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

CDD3505, chemically known as 4-nitro-1-trityl-1H-imidazole, is a small molecule investigated for its potential to modulate lipid profiles. Its primary mechanism of action involves the induction of cytochrome P450 3A (CYP3A) enzymes, which are pivotal in the metabolism of a wide array of endogenous and exogenous compounds. This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to CDD3505, intended to serve as a technical resource for professionals in the field of drug discovery and development.

## **Chemical Structure and Properties**

**CDD3505** is a derivative of nitroimidazole, characterized by a trityl group attached to the imidazole ring. This structural feature significantly influences its physicochemical properties.

Table 1: Chemical and Physical Properties of CDD3505



| Property          | Value                                        | Source |
|-------------------|----------------------------------------------|--------|
| IUPAC Name        | 4-nitro-1-(triphenylmethyl)-1H-<br>imidazole | N/A    |
| Synonyms          | 4-nitro-1-trityl-1H-imidazole                | N/A    |
| CAS Number        | 173865-33-3                                  | [1]    |
| Molecular Formula | C22H17N3O2                                   | [1]    |
| Molecular Weight  | 355.39 g/mol                                 | [1]    |
| Appearance        | White to off-white solid                     | [1]    |
| Solubility        | Soluble in DMSO                              | [1]    |
| Storage           | Store at -20°C                               | [1]    |

### **Mechanism of Action: CYP3A Induction**

The primary pharmacological effect of **CDD3505** is the induction of CYP3A enzymes. This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a central role in sensing foreign compounds and upregulating the expression of drug-metabolizing enzymes and transporters.[2][3][4][5][6]

## **Signaling Pathway**

The activation of PXR by a ligand such as **CDD3505** initiates a cascade of molecular events leading to the increased transcription of the CYP3A4 gene. In its inactive state, PXR resides in the cytoplasm. Upon ligand binding, PXR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene, thereby initiating its transcription.[4][5]





Click to download full resolution via product page

CYP3A4 Induction Pathway via PXR Activation.

## **Experimental Data**

While specific quantitative data for **CDD3505**'s effect on CYP3A4 induction (e.g., EC<sub>50</sub>) and in vivo elevation of HDL cholesterol are not readily available in the public domain, the following sections outline the standard experimental protocols used to evaluate such compounds.

## In Vitro CYP3A4 Induction Assay

The potential of a compound to induce CYP3A4 is typically assessed using primary human hepatocytes or hepatoma cell lines like HepG2.[7][8] The assay measures the increase in CYP3A4 enzyme activity or mRNA expression following treatment with the test compound.

Table 2: Representative In Vitro CYP3A4 Induction Data (Hypothetical for CDD3505)

| Parameter       | Value                                |
|-----------------|--------------------------------------|
| Cell Line       | Primary Human Hepatocytes            |
| Incubation Time | 72 hours                             |
| Endpoint        | CYP3A4 mRNA expression (fold change) |
| EC50            | [Data Not Available]                 |
| Emax            | [Data Not Available]                 |



#### In Vivo HDL Cholesterol Elevation Studies

Animal models, such as mice or rats, are commonly used to evaluate the in vivo efficacy of compounds aimed at increasing HDL cholesterol levels.

Table 3: Representative In Vivo HDL Cholesterol Data (Hypothetical for CDD3505)

| Parameter      | Value                                                      |
|----------------|------------------------------------------------------------|
| Animal Model   | C57BL/6 Mice                                               |
| Dosing Regimen | [Data Not Available] mg/kg, oral gavage, daily for 4 weeks |
| Endpoint       | Percent change in HDL-C from baseline                      |
| Result         | [Data Not Available]                                       |

# Experimental Protocols Synthesis of 4-nitro-1-trityl-1H-imidazole

A general method for the N-alkylation of 4-nitroimidazole can be adapted for the synthesis of **CDD3505**. This typically involves the reaction of 4-nitroimidazole with trityl chloride in the presence of a base.

#### Protocol:

- To a solution of 4-nitroimidazole in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.
- Stir the mixture at room temperature for a designated period to deprotonate the imidazole nitrogen.
- Add trityl chloride to the reaction mixture.
- Heat the reaction to 60°C and monitor its progress by thin-layer chromatography.
- Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.





Click to download full resolution via product page

General Synthesis Workflow for CDD3505.

## In Vitro CYP3A4 Induction Assay Protocol

This protocol outlines the measurement of CYP3A4 induction in primary human hepatocytes.

#### Materials:

- Cryopreserved primary human hepatocytes
- · Plating medium and incubation medium
- CDD3505 (test compound)
- Rifampicin (positive control)[7]
- Vehicle control (e.g., 0.1% DMSO)
- CYP3A4 probe substrate (e.g., midazolam)
- LC-MS/MS system for metabolite analysis

#### Procedure:

- Thaw and seed cryopreserved human hepatocytes in collagen-coated plates.
- Allow cells to attach and form a monolayer.
- Treat cells with varying concentrations of CDD3505, rifampicin, or vehicle control for 72 hours, with media changes every 24 hours.[8]
- After the treatment period, incubate the cells with a CYP3A4 probe substrate.



- Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'hydroxymidazolam) using LC-MS/MS to determine CYP3A4 activity.
- Alternatively, lyse the cells and perform qRT-PCR to measure the relative expression of CYP3A4 mRNA.[8]



Click to download full resolution via product page

Workflow for In Vitro CYP3A4 Induction Assay.

## Conclusion



**CDD3505** is a CYP3A inducer with a proposed mechanism of action involving the activation of the pregnane X receptor. While its chemical properties are defined, further public data on its in vitro potency and in vivo efficacy are required to fully characterize its pharmacological profile. The experimental protocols provided herein offer a framework for the continued investigation of **CDD3505** and other novel CYP3A inducers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 4-nitro-1-trityl-1H-imidazole CAS#: 173865-33-3 [m.chemicalbook.com]
- 2. Serine 350 of Human Pregnane X Receptor Is Crucial for Its Heterodimerization with Retinoid X Receptor Alpha and Transactivation of Target Genes in Vitro and in Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnane X receptor and natural products: beyond drug-drug interactions PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 7. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- To cite this document: BenchChem. [structure and chemical properties of CDD3505].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139368#structure-and-chemical-properties-of-cdd3505]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com